molecular formula C18H16FN3O B11117166 N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-2-phenylacetamide

N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-2-phenylacetamide

Cat. No.: B11117166
M. Wt: 309.3 g/mol
InChI Key: RDXBUDGDMXYKLD-UHFFFAOYSA-N
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Description

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2-PHENYLACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a pyrazole ring, and a phenylacetamide moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2-PHENYLACETAMIDE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2-PHENYLACETAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with receptors involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2-PHENYLACETAMIDE is unique due to its specific structural features, including the presence of a fluorophenyl group and a pyrazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-2-phenylacetamide

InChI

InChI=1S/C18H16FN3O/c19-16-8-6-15(7-9-16)13-22-11-10-17(21-22)20-18(23)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,20,21,23)

InChI Key

RDXBUDGDMXYKLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)F

Origin of Product

United States

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